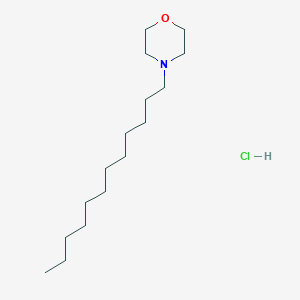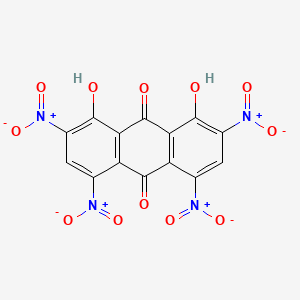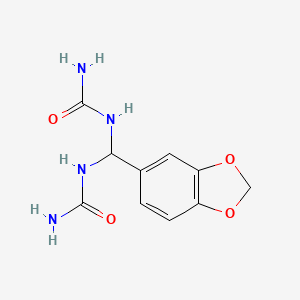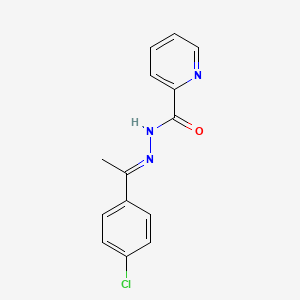
N'-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a chlorophenyl group and a pyridinecarbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 4-chloroacetophenone and 2-pyridinecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, in a solvent like methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the pure product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide can be compared with other similar compounds, such as:
- N’-(1-(4-Chlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide
- N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine
Uniqueness:
- The presence of the pyridinecarbohydrazide moiety distinguishes it from other similar compounds, providing unique chemical and biological properties.
- Its ability to form stable metal complexes and its potential biological activities make it a compound of significant interest in research.
Comparación Con Compuestos Similares
- N’-(1-(4-Chlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide
- N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine
This detailed article provides a comprehensive overview of N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C14H12ClN3O |
|---|---|
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O/c1-10(11-5-7-12(15)8-6-11)17-18-14(19)13-4-2-3-9-16-13/h2-9H,1H3,(H,18,19)/b17-10+ |
Clave InChI |
STWMEWBDLVLPJS-LICLKQGHSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)Cl |
Solubilidad |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979999.png)
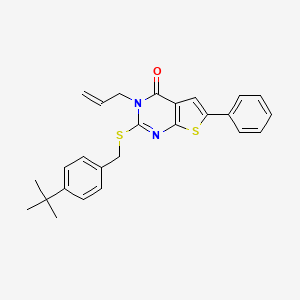
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11980010.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11980013.png)


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980026.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11980028.png)
